molecular formula C9H14N2O B061044 3-Acetyl-1,5-diethylpyrazole CAS No. 165743-61-3

3-Acetyl-1,5-diethylpyrazole

Cat. No. B061044
CAS RN: 165743-61-3
M. Wt: 166.22 g/mol
InChI Key: CVSVOYOSJSDAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1,5-diethylpyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to have significant biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology. In

Scientific Research Applications

3-Acetyl-1,5-diethylpyrazole has been used extensively in scientific research due to its potential applications in pharmacology. It has been found to have significant effects on the central nervous system, making it an important tool for researchers studying neurological disorders. It has also been used in studies on the effects of drugs on the liver and in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,5-diethylpyrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the activity of GABAergic neurons in the central nervous system. This, in turn, leads to a decrease in neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects
3-Acetyl-1,5-diethylpyrazole has been found to have significant biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to have hepatoprotective effects, reducing liver damage caused by drugs and toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Acetyl-1,5-diethylpyrazole in lab experiments is its high degree of purity. This ensures that the results obtained are accurate and reliable. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the use of 3-Acetyl-1,5-diethylpyrazole in scientific research. One area of interest is the development of new drugs that target the GABA receptor. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1,5-diethylpyrazole and its effects on the liver.

properties

CAS RN

165743-61-3

Product Name

3-Acetyl-1,5-diethylpyrazole

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1,5-diethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3

InChI Key

CVSVOYOSJSDAGG-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CC)C(=O)C

Canonical SMILES

CCC1=CC(=NN1CC)C(=O)C

synonyms

Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCc1cc(C(=O)N(C)OC)nn1CC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide (10.1 g) in dry tetrahydrofuran (180 ml) was cooled in an ice-bath and treated with a 3.0M solution of methylmagnesium bromide in ether (20.68 ml) added dropwise over 10 minutes. After stirring for 1 hour the mixture was treated with a mixture of ethanol (5 ml) and 5M aqueous HCl (1 ml). The mixture was then diluted with EtOAc and water. The organic phase was separated and the aqueous phase extracted twice with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated in vacuo to leave an oil which was chromatographed on silica gel, loading in dichloromethane, and eluting with ethyl acetate/hexane mixtures to give, after evaporation of the requisite fractions, the product as an oil (8.08 g), δ (CDCl3) 1.29 (3H, t, J 7 Hz), 1.45 (3H, t, J 7 Hz), 2.55 (3H, s), 2.64 (2H, q, J 7 Hz), 4.14 (2H, q, J 7 Hz,), 6.55 (1H,s) ppm.
Name
N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.68 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.